molecular formula C8H5F2IO B13612161 2,2-Difluoro-1-(4-iodophenyl)ethan-1-one

2,2-Difluoro-1-(4-iodophenyl)ethan-1-one

Cat. No.: B13612161
M. Wt: 282.03 g/mol
InChI Key: FTURLZCAUWZGSH-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(4-iodophenyl)ethan-1-one is an organic compound with the molecular formula C8H5F2IO It is a derivative of ethanone, where the hydrogen atoms at the 2-position are replaced by fluorine atoms, and the phenyl ring is substituted with an iodine atom at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,2-Difluoro-1-(4-iodophenyl)ethan-1-one involves the reaction of 4-iodoacetophenone with a fluorinating agent. The reaction typically requires a base, such as potassium carbonate, and a solvent like acetonitrile. The mixture is heated to facilitate the substitution of hydrogen atoms with fluorine atoms.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(4-iodophenyl)ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of compounds with different substituents replacing the iodine atom.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

2,2-Difluoro-1-(4-iodophenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-(4-iodophenyl)ethan-1-one depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Iodophenyl)ethan-1-one: Lacks the fluorine atoms, resulting in different chemical properties.

    2,2-Difluoro-1-(4-bromophenyl)ethan-1-one: Similar structure but with a bromine atom instead of iodine.

    2,2-Difluoro-1-(4-chlorophenyl)ethan-1-one: Contains a chlorine atom instead of iodine.

Uniqueness

2,2-Difluoro-1-(4-iodophenyl)ethan-1-one is unique due to the combination of fluorine and iodine atoms, which imparts distinct reactivity and properties. The presence of fluorine atoms can influence the compound’s electronic properties, while the iodine atom can participate in specific reactions, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C8H5F2IO

Molecular Weight

282.03 g/mol

IUPAC Name

2,2-difluoro-1-(4-iodophenyl)ethanone

InChI

InChI=1S/C8H5F2IO/c9-8(10)7(12)5-1-3-6(11)4-2-5/h1-4,8H

InChI Key

FTURLZCAUWZGSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C(F)F)I

Origin of Product

United States

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